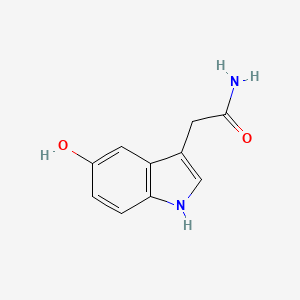

5-Hydroxyindole-3-acetamide

Description

Significance of Indole (B1671886) Derivatives in Biological Systems

Indole, an aromatic heterocyclic organic compound, is a pivotal structure in a multitude of biologically active molecules, both natural and synthetic. wisdomlib.org Its derivatives are fundamental components in various biological systems and have significant pharmacological potential. pcbiochemres.com The indole nucleus, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a structural backbone for essential biomolecules and therapeutic agents. wisdomlib.orgnih.gov

One of the most critical roles of indole derivatives is as precursors in the synthesis of neurotransmitters. pcbiochemres.com For instance, the essential amino acid tryptophan is an indole derivative that serves as the biosynthetic precursor for serotonin (B10506) (5-hydroxytryptamine), a key neurotransmitter involved in regulating mood, sleep, and appetite. nih.govontosight.ai Melatonin, another crucial hormone, is also derived from tryptophan. pcbiochemres.com

The versatility of the indole structure has led to its incorporation into a wide array of pharmaceuticals. pcbiochemres.com Researchers have extensively demonstrated that indole compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant effects. pcbiochemres.comimpactfactor.org This has positioned indole derivatives as vital subjects in drug discovery and development, with many replacing older therapeutic compounds. wisdomlib.orgnih.gov

Historical Context of Indole-3-acetamide (B105759) Research

The study of indole chemistry began with the investigation of the indigo (B80030) dye. In 1866, Adolf von Baeyer first synthesized indole from oxindole, a derivative of isatin (B1672199) which was obtained from the conversion of indigo. pcbiochemres.com This foundational work paved the way for over a century of research into indole and its derivatives.

Research into indole-3-acetamide and its close relative, indole-3-acetic acid (IAA), has been particularly fruitful. IAA was identified as the most common and naturally occurring plant hormone of the auxin class and has been a subject of extensive study by plant physiologists. wikipedia.orgtaylorandfrancis.com In some organisms, the biosynthetic pathway to IAA involves the conversion of indole-3-acetamide by an enzyme. taylorandfrancis.com

In recent years, research has expanded to investigate the therapeutic potential of various indole-3-acetamide derivatives. Studies have explored their synthesis and biological activities, such as their potential as antihyperglycemic and antioxidant agents. nih.govacs.org For example, a series of indole-3-acetamides were synthesized by coupling indole-3-acetic acid with substituted anilines and were found to be effective inhibitors of the α-amylase enzyme and potent scavengers of free radicals. nih.govacs.org

Overview of 5-Hydroxyindole-3-acetamide (B1362705) as a Research Subject

This compound is an indole derivative that has garnered attention in academic research primarily due to its structural relationship to the neurotransmitter serotonin and its main metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA). chemimpex.comsemanticscholar.orgwikipedia.org This structural similarity makes it a valuable compound for studying serotonin pathways and their role in neurological and psychiatric conditions. chemimpex.com

The compound is recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com Its potential antioxidant properties are also a subject of investigation. chemimpex.com

Research has shown that this compound is a metabolite of serotonin. semanticscholar.org It can be formed through the biotransformation of tryptamine (B22526) by certain microorganisms, such as the fungus Aspergillus niger, which oxidizes tryptamine to produce the compound. semanticscholar.org This highlights its relevance in the fields of microbiology and biotechnology. Furthermore, the electrochemical oxidation of this compound has been studied, providing insights into its chemical behavior and potential for creating various hydroxylated dimers. researchgate.net

Table 1: Chemical Properties of Selected Indole Compounds

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Key Identifier |

|---|---|---|---|

| This compound | C₁₀H₁₀N₂O₂ | 190.20 | - |

| Indole | C₈H₇N | 117.15 | CAS: 120-72-9 |

| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | 175.18 | CAS: 87-51-4 |

| Serotonin (5-Hydroxytryptamine) | C₁₀H₁₂N₂O | 176.22 | CAS: 50-67-9 |

| 5-Hydroxyindole-3-acetic acid (5-HIAA) | C₁₀H₉NO₃ | 191.18 | CAS: 54-16-0 |

| Tryptamine | C₁₀H₁₂N₂ | 160.22 | CAS: 61-54-1 |

| Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | CAS: 73-22-3 |

Note: Data sourced from various chemical databases. Molar mass and identifiers are provided for reference.

Table 2: Summary of Key Research Findings on Indole-3-acetamide Derivatives

| Research Focus | Key Findings | Reference Compounds | Relevant Techniques |

|---|---|---|---|

| Antihyperglycemic & Antioxidant Activity | Synthesized indole-3-acetamide derivatives showed good to moderate inhibition against α-amylase and potent antioxidant activity. | Indole-3-acetamides (1-24) | Spectroscopic Techniques (EI-MS, NMR), In Vitro Enzyme Inhibition Assays, In Silico Docking |

| Biotransformation by Fungi | The fungus Aspergillus niger transformed tryptamine into this compound via oxidation. | Tryptamine, this compound | Chromatography, NMR Spectroscopy |

| Electrochemical Analysis | The electrochemical oxidation of this compound at a pyrolytic graphite (B72142) electrode was studied. | This compound | Voltammetry, Spectral Analysis |

| Determination in Biological Fluids | A highly sensitive and selective liquid chromatography (LC) method was developed for the determination of 5-hydroxyindoles, including this compound. | This compound, Serotonin, 5-HIAA | Reversed-Phase Liquid Chromatography, Electrochemical Derivatization, Fluorescence Detection |

Note: This table summarizes findings from cited research articles. nih.govacs.orgsemanticscholar.orgsemanticscholar.orgresearchgate.net

Established Chemical Synthesis Routes for this compound

Chemical synthesis offers a versatile platform for producing this compound and its derivatives. The process typically involves two key stages: the formation of the 5-hydroxyindole (B134679) scaffold and the subsequent introduction of the acetamide (B32628) side chain at the C3 position.

The indole nucleus is a prevalent scaffold in numerous biologically active compounds, and a variety of named reactions have been developed for its synthesis. sci-hub.se These classical methods, along with modern advancements, provide robust strategies for constructing the foundational indole ring system, which can then be adapted for the synthesis of 5-hydroxy-substituted derivatives.

Key synthetic strategies for the indole core include:

Fischer Indole Synthesis: This is one of the most common methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. unmc.edu For the synthesis of a 5-hydroxyindole, a 4-hydroxyphenylhydrazine would be a suitable starting material.

Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted indoles but can be adapted. It involves the reaction of a nitroarene with a vinyl Grignard reagent. unmc.edu

Leimgruber-Batcho Indole Synthesis: A highly versatile two-step method that begins with the formation of an enamine from a 2-methylnitroaniline derivative, which is then reductively cyclized to form the indole. unmc.edu

Larock Indole Synthesis: A modern approach that utilizes palladium-catalyzed annulation of a 2-haloaniline with an alkyne, offering good functional group tolerance. acs.org

These methods provide access to the indole core, which can either be synthesized with the hydroxyl group already in place (e.g., using a substituted precursor) or added in a subsequent step.

Table 1: Selected Chemical Synthesis Routes for the Indole Core

| Synthesis Method | Key Reactants | General Description | Citation |

|---|---|---|---|

| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization and rearrangement. | unmc.edu |

| Bartoli Synthesis | Nitroarene, Vinyl Grignard Reagent | Reaction of a nitroaromatic with a vinylmagnesium bromide. | unmc.edu |

| Leimgruber-Batcho Synthesis | 2-Methylnitroaniline derivative, Dimethylformamide dimethyl acetal (B89532) (DMFDMA) | Forms an enamine intermediate, followed by reductive cyclization. | unmc.edu |

| Larock Synthesis | 2-Haloaniline, Alkyne | Palladium-catalyzed intramolecular or intermolecular cyclization. | acs.org |

Once the 5-hydroxyindole-3-acetic acid precursor is obtained, the final step is the conversion of the carboxylic acid group into a primary amide. This transformation can be accomplished using a variety of modern coupling reagents that activate the carboxylic acid for reaction with an ammonia (B1221849) source.

Common amidation strategies include:

Peptide Coupling Reagents: A wide array of reagents developed for peptide synthesis are highly effective for general amide bond formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or WSCI) are often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the coupling of a carboxylic acid with an amine. oup.com

Propylphosphonic Anhydride (T3P®): T3P® is a versatile and efficient reagent for amide bond formation under mild conditions. It has been specifically used to synthesize derivatives of indole-3-acetic acid. acs.org The reaction proceeds with high yield and the byproducts are water-soluble, simplifying purification. acs.org

Ynamide Coupling Reagents: Ynamides have been developed as powerful reagents for activating carboxylic acids. They react to form α-acyloxyenamide active esters, which are stable intermediates that then react with an amine to form the amide bond under very mild conditions, preserving stereochemistry where applicable. researchgate.net

These methods facilitate the direct conversion of 5-hydroxyindole-3-acetic acid to this compound by reaction with ammonia or a protected ammonia equivalent.

Derivatization of this compound is often performed for analytical purposes, such as enhancing its detection in complex biological matrices using techniques like high-performance liquid chromatography (HPLC). These strategies typically target the 5-hydroxy group and the indole nitrogen.

Fluorescence Derivatization: To increase detection sensitivity, the 5-hydroxyindole structure can be reacted with specific reagents to produce highly fluorescent products. For instance, 5-hydroxyindoles, including this compound, can undergo electrochemical oxidation in the presence of benzylamine (B48309) to yield fluorescent derivatives detectable by spectrofluorometry. acs.orgunmc.edu This method allows for detection at femtomole levels. acs.org

Chemiluminescence Derivatization: Another highly sensitive detection method involves derivatization to form chemiluminescent compounds. The reaction of 5-hydroxyindoles with 4-dimethylaminobenzylamine (B93267) in the presence of potassium hexacyanoferrate(III) yields derivatives that can be detected via peroxyoxalate chemiluminescence, also enabling detection in the femtomole range. google.comorganic-chemistry.org

Table 2: Analytical Derivatization Reactions for this compound

| Derivatization Method | Reagent(s) | Detection Principle | Citation |

|---|---|---|---|

| Electrochemical Fluorescence | Benzylamine, Electrochemical Oxidation | Formation of a fluorescent derivative detected at λex=345 nm, λem=480 nm. | acs.org |

| Chemiluminescence | 4-Dimethylaminobenzylamine, Potassium Hexacyanoferrate(III) | Formation of a derivative detected by peroxyoxalate chemiluminescence. | google.comorganic-chemistry.org |

Biocatalytic and Biotechnological Synthesis of this compound

Biocatalysis presents an alternative, often more environmentally benign, route to this compound. This approach leverages the enzymatic machinery of microorganisms to perform specific chemical transformations on indole-containing precursors.

Several bacteria synthesize the plant hormone indole-3-acetic acid (IAA) from tryptophan via an indole-3-acetamide (IAM) intermediate. This pathway, known as the IAM pathway, involves two key enzymes that can be harnessed for synthesis.

Tryptophan-2-monooxygenase (iaaM): This enzyme catalyzes the conversion of L-tryptophan into indole-3-acetamide.

Indole-3-acetamide hydrolase (iaaH): This enzyme subsequently hydrolyzes indole-3-acetamide to indole-3-acetic acid and ammonia.

For the synthesis of this compound, the pathway can be initiated with 5-hydroxytryptophan (B29612). The tryptophan-2-monooxygenase from Pseudomonas savastanoi has been shown to accept 5-hydroxytryptophan as a substrate, converting it to what is presumed to be this compound, which is then further processed to 5-hydroxyindole-3-acetic acid. By utilizing an engineered microbial host that expresses only the iaaM gene, or by inactivating the iaaH gene, the pathway can be halted at the acetamide stage, allowing for the accumulation of this compound. The substrate flexibility of the iaaM enzyme has been explored, although it was noted that 5-hydroxyindole was not catalyzed by the iaaM enzyme in one study, suggesting that starting from 5-hydroxytryptophan is the more viable route.

Table 3: Key Enzymes in the Indole-3-Acetamide (IAM) Biosynthetic Pathway

| Enzyme | Gene | Reaction Catalyzed | Precursor for Target Compound | Citation |

|---|---|---|---|---|

| Tryptophan-2-monooxygenase | iaaM | L-Tryptophan → Indole-3-acetamide | 5-Hydroxytryptophan |

| Indole-3-acetamide hydrolase | iaaH | Indole-3-acetamide → Indole-3-acetic acid | N/A (Product of previous step) | |

Fungi are well-known for their versatile metabolic capabilities, including the ability to hydroxylate and otherwise modify complex organic molecules. Specific fungal strains have been shown to directly produce this compound from simple indole precursors.

A notable example is the biotransformation of tryptamine by the fungus Aspergillus niger. researchgate.net When cultured in the presence of tryptamine, A. niger performs an oxidative transformation to produce this compound. This process involves both hydroxylation at the C5 position of the indole ring and the conversion of the ethylamine (B1201723) side chain into an acetamide group. The reaction requires adequate oxygen supply, as the oxidative products are formed preferentially under shaken (aerobic) conditions. This demonstrates the capacity of fungal systems to perform multiple, synthetically useful transformations in a single step. Other research has shown that Aspergillus niger can also transform tryptophan into 5-hydroxytryptophan, a key precursor in other synthetic routes.

Table 4: Fungal Biotransformation for this compound Production

| Fungal Species | Substrate | Product | Key Process Details | Citation |

|---|---|---|---|---|

| Aspergillus niger | Tryptamine | This compound | Oxidative transformation requiring aerobic conditions. | researchgate.net |

| Aspergillus niger | Tryptophan | 5-Hydroxytryptophan | Hydroxylation of the indole ring. | |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-10(14)3-6-5-12-9-2-1-7(13)4-8(6)9/h1-2,4-5,12-13H,3H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRZQRWKBWNBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293157 | |

| Record name | 5-HYDROXYINDOLE-3-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5933-27-7, 103404-85-9 | |

| Record name | NSC87515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-HYDROXYINDOLE-3-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Biocatalytic Synthesis

The efficiency of biocatalytic routes for synthesizing 5-Hydroxyindole-3-acetamide (B1362705) is critically dependent on the optimization of various reaction parameters. Research into related indole (B1671886) conversions highlights that enzyme selection, modification of reaction conditions, and process engineering are key strategies to enhance product yield and purity.

Whole-Cell Biotransformation

The use of whole-cell biocatalysts offers a practical approach, leveraging the microorganism's native enzymatic machinery. A notable example is the biotransformation of tryptamine (B22526) into this compound by the fungus Aspergillus niger. researchgate.net Similarly, Aspergillus niger has been reported to convert tryptophan into 5-hydroxy-tryptophan. researchgate.net The optimization of such whole-cell systems typically involves manipulating the culture and reaction conditions to maximize enzymatic activity and product formation.

Enzymatic Pathways and Substrate Specificity

The primary enzymatic route relevant to indole-3-acetamide (B105759) synthesis is the Indole-3-acetamide (IAM) pathway. acs.orgport.ac.uk This pathway traditionally involves two key enzymes: tryptophan-2-monooxygenase (iaaM), which converts tryptophan to indole-3-acetamide, and indole-3-acetamide hydrolase (iaaH), which hydrolyzes the acetamide (B32628) to indole-3-acetic acid (IAA). acs.orgport.ac.uk

For the synthesis of this compound, the substrate specificity of these enzymes is a crucial factor. Research has shown that the enzymes can accommodate some substitutions on the indole ring. For instance, tryptophan monooxygenase from Pseudomonas savastanoi can convert 5-hydroxytryptophan (B29612) into 5-hydroxyindole-3-acetic acid, albeit at 17% of the efficiency observed with the natural substrate, tryptophan. google.com This demonstrates the enzyme's capacity to process 5-hydroxy substituted precursors, forming the corresponding acetic acid, which is structurally very similar to the target acetamide.

However, the substrate range is not universal across all versions of these enzymes. In one study, iaaM enzymes were found to be inactive towards 5-hydroxy indole, even though they could process 7-methyl indoles. acs.org This variability underscores the importance of screening for enzymes from different microbial sources or employing protein engineering to enhance activity towards the desired 5-hydroxylated substrate.

Optimization Strategies

Enzyme Selection and Engineering : The choice of biocatalyst is fundamental. As shown by the varying activity of iaaM towards 5-hydroxy indoles, sourcing enzymes from different organisms can yield catalysts with the desired substrate scope. acs.org When native enzymes are not optimal, protein engineering and directed evolution can be employed to enhance their performance for non-natural substrates. nih.gov

Reaction Condition Optimization : The catalytic activity of enzymes is highly sensitive to the reaction environment. For the related synthesis of IAA by Burkholderia pyrrocinia JK-SH007, the optimal conditions were identified as a pH of 7.0 and a temperature of 37°C. researchgate.net Similar empirical optimization of pH, temperature, and buffer systems would be essential for maximizing the yield of this compound.

The table below summarizes key findings in the biocatalytic conversion of related indole compounds, illustrating the potential pathways for this compound synthesis.

Table 1: Summary of Biocatalytic Transformations for 5-Hydroxyindole (B134679) Derivatives

| Catalyst (Organism/Enzyme) | Substrate | Product | Key Findings |

|---|---|---|---|

| Aspergillus niger | Tryptamine | This compound | Demonstrates a direct whole-cell biotransformation route to the target compound. researchgate.net |

| Tryptophan monooxygenase (P. savastanoi) | 5-Hydroxytryptophan | 5-Hydroxyindole-3-acetic acid | The enzyme accepts the 5-hydroxy substituted substrate, achieving 17% of the conversion efficiency of tryptophan. google.com |

| Tryptophan-2-monooxygenase (iaaM) | 5-Hydroxy indole | No conversion | In this specific study, the iaaM enzyme was not able to catalyze the conversion of 5-hydroxy indole. acs.org |

| Burkholderia pyrrocinia JK-SH007 | L-Tryptophan | Indole-3-acetic acid | Production was optimized at pH 7.0 and 37°C, demonstrating typical parameters for optimization. researchgate.net |

The following table provides an example of parameters that are typically optimized in biocatalytic processes, using the well-studied production of Indole-3-acetic acid as a model.

Table 2: Example of Reaction Condition Optimization for a Related Indole Acetamide Pathway (IAA Synthesis)

| Parameter | Optimal Value/Range | Significance | Reference |

|---|---|---|---|

| pH | 7.0 | Affects enzyme structure and activity, substrate solubility, and reaction equilibrium. | researchgate.net |

| Temperature | 37°C | Influences reaction rate and enzyme stability. | researchgate.net |

| Substrate | L-Tryptophan | The precursor molecule; its concentration can affect reaction kinetics and may cause substrate inhibition. | researchgate.net |

| Process | Whole-cell fermentation | Provides a stable environment for enzymes and facilitates cofactor regeneration. | researchgate.net |

By applying these optimization principles—from selecting or engineering the right enzymes to fine-tuning reaction conditions and process design—the biocatalytic synthesis of this compound can be developed into an efficient and viable production method.

Biochemical Pathways and Metabolic Interconnections

Role in Indole-3-acetic Acid (Auxin) Biosynthesis in Plants

Indole-3-acetic acid (IAA) is the most prevalent and physiologically significant auxin in plants, orchestrating a vast array of developmental processes from cell elongation and division to tissue differentiation and responses to environmental stimuli. doraagri.comwikipedia.org While plants can synthesize IAA through several pathways, the indole-3-acetamide (B105759) (IAM) pathway represents a notable, albeit historically considered secondary, route. doraagri.compnas.orgresearchgate.net

The indole-3-acetamide (IAM) pathway was initially thought to be exclusive to bacteria. oup.com However, the discovery of genes encoding for indole-3-acetamide hydrolase in plants like Arabidopsis thaliana and Nicotiana tabacum has established its presence and function in the plant kingdom. oup.comnih.gov This two-step pathway begins with the conversion of tryptophan to indole-3-acetamide (IAM). doraagri.com Subsequently, IAM is hydrolyzed to produce the active auxin, indole-3-acetic acid (IAA). doraagri.com The existence of this pathway provides an alternative route for auxin production, contributing to the complex regulation of auxin homeostasis in plants. oup.com

Key to the plant-based IAM pathway are the indole-3-acetamide hydrolases, enzymes responsible for the final conversion of IAM to IAA. nih.gov In Arabidopsis, several such enzymes have been identified and characterized, playing a crucial role in auxin metabolism.

AMIDASE 1 (AMI1): The discovery of the AtAMI1 gene in Arabidopsis thaliana was a significant breakthrough, providing concrete evidence for an endogenous IAM pathway in plants. oup.comnih.gov AMI1 catalyzes the conversion of IAM to IAA, and its functional impairment leads to increased IAM levels and a mild reduction in IAA content. oup.com Overexpression of AMI1, conversely, results in phenotypes associated with auxin overproduction. oup.com The AMI1 protein contains a conserved amidase motif essential for its catalytic activity. researchgate.net

IAMH1 and IAMH2: Further research in Arabidopsis identified two homologous genes, IAMH1 and IAMH2, located in tandem on chromosome IV. nih.govescholarship.org These genes encode for indole-3-acetamide hydrolases that are the primary enzymes responsible for converting IAM to IAA. nih.gov Genetic studies using CRISPR/Cas9 to create iamh1 iamh2 double mutants showed that these plants were resistant to the effects of exogenously applied IAM and that the overexpression of a bacterial gene for IAM production (iaaM) did not lead to the typical auxin-overproduction phenotypes. nih.govescholarship.org This demonstrates the critical and overlapping functions of IAMH1 and IAMH2 in this conversion process. escholarship.org Interestingly, the double mutants did not exhibit major developmental defects under normal growth conditions, suggesting that the IAM pathway may not be the primary route for auxin biosynthesis but rather plays a more specialized or conditional role. nih.govescholarship.org

The following table summarizes key details about these identified hydrolases:

| Enzyme | Gene | Organism | Function | Key Findings |

|---|---|---|---|---|

| AMIDASE 1 | AtAMI1 | Arabidopsis thaliana | Converts IAM to IAA | Loss-of-function mutants show increased IAM and mild reduction in IAA. oup.com |

| NtAMI1 | Nicotiana tabacum | Converts IAM to IAA | Required for cell division in the presence of IAM. oup.com | |

| Indole-3-acetamide Hydrolase 1 | IAMH1 | Arabidopsis thaliana | Converts IAM to IAA | Functions redundantly with IAMH2. escholarship.org |

| Indole-3-acetamide Hydrolase 2 | IAMH2 | Arabidopsis thaliana | Converts IAM to IAA | Functions redundantly with IAMH1. escholarship.org |

The expression of genes within the IAM pathway is tightly regulated during plant development. For instance, the expression of AMI1 in Arabidopsis is observed in various tissues and at different developmental stages, suggesting its role throughout the plant life cycle. csic.es The spatial and temporal expression of these key biosynthetic genes is developmentally controlled. nih.gov

The IAM pathway and its intermediates are not isolated but are integrated into the broader network of plant hormones and stress responses. Accumulation of the auxin precursor indole-3-acetamide (IAM) has been shown to trigger stress-related processes. nih.gov

Specifically, increased levels of endogenous IAM, as seen in ami1 mutants, can lead to an enhanced accumulation of abscisic acid (ABA), a key hormone in stress responses. oup.comnih.gov This suggests a role for AMI1 and the IAM pathway in the crosstalk between auxin and ABA. oup.comresearchgate.net Transcriptomic analyses of ami1 mutants have revealed changes in the expression of a significant number of stress-related genes, including those involved in the biosynthesis of jasmonic acid and ABA. oup.comresearchgate.net This indicates that IAM itself may act as a signaling molecule that connects auxin metabolism to plant stress responses. oup.comnih.gov The transcriptional regulation of AMI1 by various abiotic stresses, such as drought and temperature stress, further supports its role in coordinating growth with environmental challenges. researchgate.net

Microbial Contribution to Indole-3-acetic Acid Production via Indole-3-acetamide

Numerous species of bacteria and fungi, particularly those associated with plants, can synthesize IAA, influencing plant growth and development. mdpi.comresearchgate.net The indole-3-acetamide (IAM) pathway is one of the most well-characterized routes for IAA production in these microorganisms. mdpi.comoup.com

In microbes, the IAM pathway is a two-step process involving two key enzymes:

Tryptophan-2-monooxygenase (IaaM): This enzyme, encoded by the iaaM gene, catalyzes the initial conversion of L-tryptophan to indole-3-acetamide (IAM). oup.commicrobiologyresearch.org This is the first committed step in the pathway. The iaaM gene has been identified and studied in a wide range of bacteria, including pathogenic species like Agrobacterium tumefaciens and plant-growth-promoting bacteria (PGPB). mdpi.comoup.com

Indole-3-acetamide Hydrolase (IaaH): The second step involves the hydrolysis of IAM to the final product, indole-3-acetic acid (IAA), and ammonia (B1221849). mdpi.com This reaction is catalyzed by the enzyme indole-3-acetamide hydrolase, which is encoded by the iaaH gene. oup.com Like iaaM, the iaaH gene is found in diverse bacterial species. mdpi.comoup.com

This pathway has also been identified in some fungal species. For example, putative homologs of the bacterial iaaM and iaaH genes have been found in several species of the fungus Fusarium. researchgate.netnih.gov In some of these fungi, the pathway is fully functional and leads to the production of significant amounts of both IAM and IAA. nih.gov

The following table outlines the key enzymes in the microbial IAM pathway:

| Enzyme | Gene | Function | Microbial Group |

|---|---|---|---|

| Tryptophan-2-monooxygenase | iaaM | Converts L-tryptophan to indole-3-acetamide (IAM) | Bacteria, Fungi oup.comresearchgate.net |

| Indole-3-acetamide Hydrolase | iaaH | Converts indole-3-acetamide (IAM) to indole-3-acetic acid (IAA) | Bacteria, Fungi oup.comresearchgate.net |

Diversity of Microbial Indole-3-acetamide Pathways

Microorganisms employ several biochemical routes to synthesize the phytohormone indole-3-acetic acid (IAA), with the indole-3-acetamide (IAM) pathway being one of the most well-characterized, particularly in bacteria. oup.commdpi.com This two-step pathway begins with the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. oup.com Subsequently, an IAM hydrolase, encoded by the iaaH gene, catalyzes the conversion of IAM to IAA. oup.com This pathway is prevalent in a diverse range of bacteria, including phytopathogens like Agrobacterium tumefaciens and Pseudomonas syringae, as well as beneficial bacteria such as Rhizobium and Bradyrhizobium. oup.comresearchgate.net

The genes responsible for the IAM pathway are often located on plasmids or within pathogenicity islands, which underscores their significance in plant-microbe interactions. oup.com While the primary focus of research has been on the production of IAA, the existence of the intermediate, indole-3-acetamide, points to a broader metabolic potential within microbial communities. The structural similarity of 5-Hydroxyindole-3-acetamide (B1362705) to indole-3-acetamide suggests that it could potentially be processed by analogous enzymatic machinery. Although specific studies on the microbial metabolism of this compound are not as prevalent, the identification of IAM as an intermediate in various bacterial species, including Arthrobacter pascens ZZ21, highlights the diversity of this metabolic capability. mdpi.com

Ecological Significance of Microbial Indole-3-acetamide Metabolism

The ability to synthesize IAA through the IAM pathway is a critical virulence factor for many plant pathogens, allowing them to manipulate the host's physiological processes to their advantage. oup.comnih.gov Therefore, the metabolism of indole-3-acetamide and related indole (B1671886) compounds is a key element in the chemical communication and interplay between microbes and their plant hosts. The ecological role of this compound metabolism by microbes is an area that warrants further investigation, as it could be involved in more intricate interactions within various ecosystems.

Participation in Indoleamine Metabolic Cascades and Tryptophan Catabolism

Enzymatic Conversions within Serotonin (B10506) Metabolism (e.g., 5-HIAA formation)

This compound is structurally related to key compounds in the metabolic pathway of serotonin (5-hydroxytryptamine). The primary catabolic product of serotonin is 5-hydroxyindole-3-acetic acid (5-HIAA). medchemexpress.comwikipedia.orgglpbio.com The formation of 5-HIAA from serotonin is a two-step enzymatic process. Initially, monoamine oxidase (MAO) converts serotonin into the intermediate 5-hydroxyindole (B134679) acetaldehyde. wikipedia.orgmdpi.comnih.gov This intermediate is then oxidized by aldehyde dehydrogenase (ALDH) to form 5-HIAA. wikipedia.orgmdpi.comsigmaaldrich.com

While this compound is not a direct intermediate in the main serotonin-to-5-HIAA pathway, its chemical structure suggests it could be a substrate for similar enzymes. For instance, an amidase could potentially hydrolyze this compound to produce 5-HIAA. This structural relationship highlights the complexity of indoleamine metabolism. chemimpex.com

Linkages to Tryptophan Degradation Pathways

Tryptophan, an essential amino acid, is the precursor for numerous bioactive compounds, including serotonin and various indole derivatives. nih.govnih.gov The degradation of tryptophan primarily occurs via the kynurenine (B1673888) pathway, which accounts for about 95% of its catabolism. frontiersin.orgmdpi.comparenchymabio.com The remaining tryptophan is metabolized through the serotonin and indole pathways. frontiersin.orgmdpi.com

The biosynthesis of this compound is linked to the serotonin pathway. This pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by tryptophan hydroxylase (TPH). mdpi.comnih.gov 5-HTP is then decarboxylated to form serotonin. mdpi.comnih.gov The existence of this compound suggests an alternative branch in tryptophan catabolism, although it is considered a minor route compared to the kynurenine and primary serotonin pathways. bevital.no

Identification of Intermediates and Related Metabolites

The metabolism of tryptophan and serotonin generates a diverse array of intermediates and final products. A key intermediate in the degradation of serotonin is 5-hydroxyindole acetaldehyde. nih.govhelsinki.fi Other significant metabolites derived from tryptophan include indole and its derivatives, such as indole-3-acetamide (IAM), indole-3-acetate (B1200044) (IAA), and indole-3-propionate (IPA), which are produced by the gut microbiome. nih.govbevital.no

The serotonin pathway also leads to the production of N-acetylserotonin, which is a precursor for melatonin. nih.gov The identification and quantification of these various indole compounds, including this compound, are crucial for understanding the intricacies of tryptophan metabolism.

Mechanistic Investigations of Biological Activities

Modulation of Enzyme Activity by 5-Hydroxyindole-3-acetamide (B1362705) and its Derivatives

The interaction of this compound with monoamine oxidases (MAO) and aldehyde dehydrogenases (ALDH) is not extensively documented in publicly available research. However, the metabolism of structurally similar indoleamines, such as serotonin (B10506) (5-hydroxytryptamine), is well-characterized and involves these enzyme families. Serotonin is primarily metabolized by MAO-A to form 5-hydroxyindole-3-acetaldehyde. bioassaysys.commdpi.com This intermediate is then oxidized by ALDH to its corresponding carboxylic acid, 5-hydroxyindoleacetic acid (5-HIAA). bioassaysys.commdpi.com

Given this metabolic pathway for serotonin, it is plausible that this compound could also serve as a substrate or inhibitor for MAO and ALDH, though direct enzymatic assays are needed for confirmation. Research on other indole (B1671886) derivatives has shown inhibitory activity against these enzymes. For instance, the endogenous compound 5-hydroxyoxindole, which shares the 5-hydroxyindole (B134679) core, has been identified as a selective inhibitor of MAO-A. nih.gov Additionally, various indole-2,3-dione derivatives have been developed as selective inhibitors for different ALDH isoenzymes, including ALDH1A1, ALDH2, and ALDH3A1. bioassaysys.com These findings suggest that the 5-hydroxyindole scaffold has the potential for interaction with these key enzymes.

Monoamine oxidases are mitochondrial enzymes that are crucial in the regulation of neurotransmitters and other biogenic amines. bioassaysys.comnih.gov Aldehyde dehydrogenases comprise a superfamily of enzymes responsible for detoxifying a wide range of endogenous and exogenous aldehydes. bioassaysys.com The potential for this compound to modulate the activity of these enzymes warrants further investigation to understand its full biological profile.

Recent research has identified derivatives of 5-hydroxyindole as promising inhibitors of specific enzyme targets, notably the Enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often dysregulated in various cancers. nih.gov

A series of compounds synthesized from a 5-hydroxyindole scaffold have been evaluated for their ability to inhibit EZH2. nih.gov In one study, several 5-hydroxyindole derivatives demonstrated significant antiproliferative effects against K562 cells, a human chronic myelogenous leukemia cell line known to have high EZH2 expression. nih.gov The inhibitory activity of these compounds was confirmed by their ability to reduce the levels of trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3), a direct downstream target of EZH2's methyltransferase activity. nih.gov This reduction was observed in a dose-dependent manner, providing clear evidence of on-target EZH2 inhibition. nih.gov

The development of these 5-hydroxyindole-based EZH2 inhibitors highlights the potential of this chemical scaffold in epigenetic drug discovery. nih.gov The general structure of these inhibitors often incorporates the 5-hydroxyindole core linked to a pharmacophore designed to interact with the EZH2 active site. nih.gov The table below summarizes the findings for selected 5-hydroxyindole derivatives as EZH2 inhibitors. nih.gov

| Compound ID | Scaffold | Biological Activity | Target |

| L-04 | 5-Hydroxyindole | IC50 = 52.6 μM (antiproliferation against K562 cells); significant reduction of H3K27me3 levels. | EZH2 |

| Tazemetostat | (Positive Control) | Antiproliferative activity; significant reduction of H3K27me3 levels. | EZH2 |

This table is based on data presented in the referenced study and is intended for illustrative purposes.

The substrate specificity of an enzyme is a critical feature that dictates its biological role. nih.gov Enzymes can exhibit a broad substrate specificity, acting on a range of related molecules, or they can be highly specific for a single substrate. For instance, different ALDH isoenzymes display varying specificities for different aldehyde substrates. bioassaysys.com

To determine the substrate specificity and kinetic profile of this compound, a series of enzymatic assays would be required. These assays would involve incubating the compound with purified enzymes (such as MAOs, ALDHs, or EZH2) and measuring the rate of product formation or substrate depletion over time. Such studies would be essential to fully characterize the biological activity of this compound and to identify its primary enzymatic targets.

Cellular and Molecular Responses Elicited by this compound in Model Systems

The ability of indole compounds to influence gene expression has been demonstrated, particularly with the related molecule indole-3-acetamide (B105759) (IAM). In the plant Arabidopsis thaliana, the accumulation of IAM has been shown to trigger significant changes in the transcriptome, leading to the reprogramming of numerous stress-related genes. nih.gov This suggests that IAM, or a derivative, may function as a signaling molecule that can initiate transcriptional cascades. nih.gov

Specifically, studies in Arabidopsis have shown that exogenous application of IAM can induce the expression of certain transcription factor genes, such as MYB74 and MYB102. These transcription factors are known to be involved in responses to various stress stimuli. The induction of these genes by IAM points to a role for this compound in modulating gene expression networks related to plant growth and stress responses.

While these findings are in a plant model system, they establish the principle that indole-3-acetamide can act as a regulator of gene expression. However, comprehensive studies on the effects of this compound on gene expression and transcriptional regulation in mammalian cells are not extensively available in the current body of literature. Further research, such as transcriptome profiling of human cell lines treated with this compound, would be necessary to elucidate its role in mammalian gene regulation. Such studies would help to identify the specific genes and signaling pathways that are modulated by this compound, providing a deeper understanding of its cellular and molecular effects.

While direct studies on this compound are limited, research on its related metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA), has revealed significant effects on immune regulation, specifically concerning regulatory B cells (Bregs) and the activation of the Aryl-Hydrocarbon Receptor (AhR). nih.gov

Studies have shown that 5-HIAA, a major metabolite of serotonin, can activate AhR-dependent gene transcription in B cells. nih.gov This activation supports the function of Bregs, which are a subset of B cells with immunosuppressive properties. nih.gov The activation of AhR by 5-HIAA has been shown to enhance the production of the anti-inflammatory cytokine IL-10 by Bregs, while concurrently inhibiting the differentiation of germinal center B cells and plasma cells. nih.gov

This mechanism has been implicated in the amelioration of autoimmune conditions such as arthritis in mouse models. nih.gov Supplementation with butyrate, a short-chain fatty acid, was found to increase the levels of 5-HIAA, which in turn activated the AhR signaling pathway in Bregs, leading to a reduction in arthritis severity. nih.gov The table below summarizes the key molecular and cellular responses mediated by 5-HIAA through AhR activation in B cells. nih.gov

| Metabolite | Receptor | Target Cells | Key Molecular/Cellular Responses |

| 5-Hydroxyindole-3-acetic acid (5-HIAA) | Aryl-Hydrocarbon Receptor (AhR) | Regulatory B cells (Bregs) | - Activation of AhR-dependent gene transcription.- Increased IL-10 production.- Inhibition of germinal center B cell and plasma cell differentiation.- Suppression of arthritis in a Breg-dependent manner. |

This table is based on data from studies on the related metabolite 5-HIAA and is intended to illustrate the potential pathways that could be influenced by metabolites of this compound.

These findings underscore the importance of indole metabolites in modulating immune responses through the AhR pathway. While these effects are attributed to 5-HIAA, the metabolic relationship between this compound and 5-HIAA suggests that the former could influence these pathways, either directly or through its conversion to active metabolites.

Investigation of Macromolecular Interactions

The aggregation of amyloid-β (Aβ) peptides into fibrillar plaques is a central event in the pathology of Alzheimer's disease. The inhibition of this process is a key therapeutic strategy. Research has indicated that certain hydroxyindole derivatives can effectively inhibit the formation of amyloid fibrils. The proposed mechanism for this inhibition involves heteroaromatic interactions between the indole ring of the inhibitor and the aromatic residues of the Aβ peptide. nih.gov These interactions can disrupt the self-assembly process of Aβ monomers, preventing their aggregation into larger, insoluble fibrils. nih.gov

While direct studies on this compound are limited, research on a range of indole derivatives has identified several potent inhibitors of Aβ fibrillization. For example, compounds such as indole-3-carbinol, 3-hydroxyindole, and 4-hydroxyindole (B18505) have demonstrated the ability to completely abrogate the formation of aggregated Aβ structures. nih.gov This suggests that the indole scaffold, particularly when hydroxylated, is a promising platform for the development of amyloid aggregation inhibitors. The specific position of the hydroxyl group on the indole ring can influence the inhibitory potency, highlighting the importance of structure-activity relationship studies in this area.

Beyond its antioxidant and potential anti-amyloid activities, this compound and its analogs interact with various other biological macromolecules, modulating their function. A significant interaction is with the aryl hydrocarbon receptor (AhR) . The closely related metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA), has been shown to activate the AhR. nih.gov This activation is significant as the AhR is a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cellular homeostasis. The interaction of indole compounds with AhR suggests a role in mediating communication between the gut microbiota, which can produce such compounds, and the host's physiological systems.

Furthermore, studies on indole-3-acetamide derivatives have explored their interactions with enzymes. For instance, a series of indole-3-acetamides were synthesized and evaluated for their inhibitory activity against α-amylase , an enzyme involved in carbohydrate digestion. Several of these derivatives displayed significant inhibitory potential, suggesting a possible role in modulating glucose metabolism. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the enzyme, providing a basis for the design of more potent inhibitors. nih.gov

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 5-Hydroxyindole-3-acetamide (B1362705) from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods utilized, each offering distinct advantages for the study of this indoleacetamide.

High-Performance Liquid Chromatography (HPLC) is a highly effective method for the determination of this compound. A particularly sensitive and selective HPLC method involves post-column electrochemical derivatization coupled with fluorescence detection. In one such method, 5-hydroxyindoles, including this compound, are separated on a reversed-phase column. Following separation, the compounds are electrochemically oxidized in the presence of benzylamine (B48309), which results in the formation of fluorescent derivatives. These derivatives are then detected by a fluorescence detector. This approach allows for the separation of several 5-hydroxyindoles within a 40-minute run time under isocratic elution conditions. The detection limits for these compounds are in the femtomole range, highlighting the sensitivity of this technique. jst.go.jp

| Parameter | Value |

| Chromatography | Reversed-phase liquid chromatography |

| Elution | Isocratic |

| Mobile Phase | 250 mM acetate (B1210297) buffer/acetonitrile (pH 6.5; 95:5 v/v) |

| Derivatization | Post-column electrochemical oxidation with benzylamine |

| Detection | Fluorescence (Excitation: 345 nm, Emission: 480 nm) |

| Run Time | ~40 minutes |

| Detection Limit | 3.2–180 fmol per 20-µL injection |

While extensive metabolite profiling studies specifically targeting this compound using Gas Chromatography-Mass Spectrometry (GC-MS) are not widely documented, the technique has been successfully employed for its qualitative detection. In studies of indole-3-acetic acid biosynthesis, isotopically labeled this compound has been identified using mass spectrometry. For instance, the conversion of pentadeuterated L-tryptophan to pentadeuterated indole-3-acetamide (B105759) ([2H]5-IAM) has been demonstrated in plant extracts. The detection was achieved through MS/MS analysis, identifying the parent ion of unlabeled indole-3-acetamide at m/z 367 and the pentadeuterated form at m/z 372, along with their characteristic fragmentation patterns. researchgate.net This confirms the applicability of mass spectrometric methods for the identification of this compound.

| Analyte | Parent Ion (m/z) | Key Fragments (m/z) |

| Indole-3-acetamide (unlabeled) | 367 | Not specified |

| [2H]5-Indole-3-acetamide | 372 | Not specified |

Electrochemical Sensing and Detection Approaches

Electrochemical methods provide a sensitive and often rapid means for the detection of electroactive compounds like this compound. These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

The electrochemical behavior of this compound has been investigated using voltammetric techniques at a pyrolytic graphite (B72142) electrode. Studies conducted across a pH range of 1.9 to 9.9 have shown that the oxidation of this compound is a pH-dependent process. The oxidation occurs in a single, well-defined peak. The proposed initial electrode reaction involves a one-electron, one-proton oxidation step at the hydroxyl group, leading to the formation of a free radical. This free radical can then resonate at different positions within the ring structure. Further analysis of the oxidation products suggests that hydrolysis can also occur, yielding the corresponding acetic acid derivative. These studies have been instrumental in elucidating the probable oxidation pathway of this compound, which may involve the formation of O–O and C–C linked hydroxylated dimers.

The development of electrochemical sensors specifically designed for the detection of this compound is an area with limited available research in scientific literature. While numerous electrochemical sensors have been developed for the closely related and more commonly studied metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA), dedicated sensors for this compound are not prominently reported. researchgate.netnih.govsemanticscholar.org The existing sensors for 5-HIAA often utilize materials such as molecularly imprinted polymers to create specific recognition sites for the target molecule. researchgate.netnih.govsemanticscholar.org

Spectroscopic Characterization and Detection

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound. These methods provide information about the molecule's electronic structure, functional groups, and atomic connectivity.

Limited specific spectroscopic data for this compound is available in the public domain. However, data from closely related compounds can provide insights into its expected spectral properties. For instance, the UV absorption spectrum of 5-hydroxyindole (B134679), which contains the same chromophore, has been studied in the gas phase. These studies, supported by ab initio calculations, provide information on the electronic transitions of the hydroxyindole moiety. researchgate.net

In the context of mass spectrometry, as mentioned previously, the parent ions for both unlabeled and deuterated indole-3-acetamide have been identified, providing key information for its mass spectrometric detection. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, while specific data for this compound is not readily found, experimental 1H NMR data for the related compound, Indole-3-acetamide, is available in databases and shows characteristic signals for the indole (B1671886) ring and acetamide (B32628) side chain protons in a DMSO-d6 solvent.

Fluorescence Spectroscopy for Derivatives

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules, known as fluorophores. Indole derivatives, including those of this compound, often exhibit intrinsic fluorescence due to the aromatic indole ring system. The photophysical properties of these molecules, such as their absorption and emission maxima, quantum yields, and fluorescence lifetimes, are sensitive to substitutions on the indole ring and the polarity of the surrounding solvent.

The fluorescence of indole derivatives is influenced by two low-lying excited singlet states, ¹Lₐ and ¹Lₑ. The relative energies of these states can be modulated by substituent groups on both the pyrrole (B145914) and benzene (B151609) rings of the indole structure. For instance, studies on 5-hydroxyindole have shown that in a non-polar solvent like cyclohexane, the fluorescence emission spectrum displays a maximum at 325 nm. nih.gov The introduction of different functional groups to the 5-hydroxyindole core can lead to the development of novel fluorescent dyes with unique photophysical properties.

Research into the synthesis of pyranoindole congeners from 5-hydroxyindole derivatives has yielded compounds with significant quantum yields, ranging from 30% to as high as 89%, and large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov For example, certain pyrano[3,2-f] and [2,3-g]indoles have demonstrated promising characteristics for potential applications as fluorescent probes. nih.gov

The following table summarizes the photophysical properties of selected pyranoindole derivatives synthesized from a 5-hydroxyindole precursor, illustrating the impact of structural modifications on their fluorescence characteristics. nih.gov

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) |

| Pyrano[2,3-f]indole derivative | 385 | 500 | 6300 | 14 |

| Pyrano[3,2-e]indole derivative | 391 | 500 | 5800 | 58 |

Furthermore, the synthesis of 4-hydroxyindole (B18505) fused isocoumarins has led to the development of fluorescent chemosensors. These molecules exhibit a "turn-off" fluorescence response in the presence of specific metal ions like Cu²⁺ and Fe³⁺, demonstrating the potential for creating targeted analytical tools based on the 5-hydroxyindole scaffold.

Vibrational Spectroscopy (e.g., FTIR) for Structural Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful, non-destructive technique for identifying the functional groups and elucidating the molecular structure of compounds. The FTIR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

The analysis of the FTIR spectrum of indole, the parent compound of this compound, reveals characteristic absorption bands. For instance, the N-H stretching vibration of the indole ring is typically observed around 3406 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are found in the region of 3000-3100 cm⁻¹, while aromatic C=C stretching bands appear at approximately 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net The C-C stretching vibrations within the indole structure are generally assigned to peaks at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net

For indole-3-acetic acid, a compound structurally similar to this compound, the FTIR spectrum shows an indole N-H band at 3389 cm⁻¹, a broad hydrogen-bonded -OH stretching band from the carboxylic acid group between 2730 cm⁻¹ and 3127 cm⁻¹, and a strong carboxylic C=O stretching band at 1701 cm⁻¹. researchgate.net

Based on the structural components of this compound, its FTIR spectrum is expected to exhibit a combination of these characteristic peaks. The key vibrational modes anticipated for this compound are summarized in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | ~3200-3600 |

| N-H (indole) | Stretching | ~3400 |

| N-H (amide) | Stretching | ~3300 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C=O (amide I) | Stretching | ~1650 |

| N-H (amide II) | Bending | ~1550 |

| C=C (aromatic) | Stretching | ~1450-1600 |

| C-N | Stretching | ~1200-1350 |

Computational methods, such as density functional theory (DFT), can be employed to calculate the theoretical vibrational frequencies of molecules like indole and its derivatives. These calculations aid in the precise assignment of the experimentally observed vibrational bands to specific molecular motions, providing a deeper understanding of the molecular structure.

Immunochemical Methods for Related Indole Derivatives

Immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are highly specific and sensitive techniques for the detection and quantification of target molecules in complex biological samples. These methods rely on the specific binding interaction between an antibody and its corresponding antigen. While specific immunoassays for this compound are not widely reported, the development of such assays for structurally related indole derivatives, like indole-3-acetic acid (IAA), demonstrates the feasibility of this approach.

ELISA kits for the detection of IAA are commercially available and operate on the principle of competitive inhibition. cloud-clone.com In these assays, a known amount of labeled IAA competes with the IAA in the sample for binding to a limited number of specific antibody sites. The amount of bound labeled IAA is inversely proportional to the concentration of IAA in the sample. These assays exhibit high sensitivity, with detection ranges typically in the nanogram per milliliter (ng/mL) level. cloud-clone.com

The specificity of these immunoassays is a critical parameter. For instance, an ELISA for IAA has been shown to have no significant cross-reactivity with its analogues. cloud-clone.com Similarly, the development of monoclonal antibodies against IAA has been reported, with studies confirming their specificity. For example, an anti-IAA-C-monoclonal antibody showed negligible cross-reactivity with related compounds such as tryptophan and indole-3-acetamide. nih.gov

The development of an immunoassay for a specific indole derivative like this compound would involve:

Hapten-Carrier Conjugation: Synthesizing a conjugate of this compound with a larger carrier protein to make it immunogenic.

Immunization and Antibody Production: Immunizing an animal model with the conjugate to elicit an immune response and produce specific antibodies.

Assay Development: Developing and optimizing the immunoassay protocol, including the selection of appropriate detection reagents and the validation of assay performance in terms of sensitivity, specificity, and precision.

The success of immunoassays for other small indole molecules suggests that a similar strategy could be effectively applied for the development of a sensitive and specific analytical method for this compound.

Theoretical and Computational Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to explore the three-dimensional structure, flexibility, and interactions of molecules over time. These techniques are crucial for understanding how 5-Hydroxyindole-3-acetamide (B1362705) and its derivatives might behave in a biological system.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. The flexibility of the acetamide (B32628) side chain attached to the rigid indole (B1671886) core is of particular interest. Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are a key tool for this analysis.

In studies of related indole derivatives, MD simulations have been performed to assess the stability of ligand-protein complexes. nih.govnih.gov For instance, simulations lasting 100 nanoseconds have been used to confirm that indole-based compounds remain stably bound within an enzyme's active site. nih.gov Such simulations reveal that the molecule is not static but explores various low-energy conformations, which is critical for its interaction with biological targets. For indole-3-acetamide (B105759) derivatives, MD simulations have been used to explore the dynamic stability of the ligand-enzyme complex, confirming a stable binding mode over the simulation period. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. imrpress.com This method is instrumental in understanding potential biological targets and the specific interactions that stabilize the ligand-protein complex.

For indole-3-acetamide derivatives, docking studies have been successfully employed to identify potential inhibitors of enzymes like transketolase (TKL). nih.gov In one such study, a series of indole-3-acetamide compounds were docked into the active site of Setaria viridis TKL (SvTKL). The results showed that these compounds could form key interactions with amino acid residues in the enzyme's binding pocket.

Key interactions observed for a potent indole-3-acetamide inhibitor (compound 7m ) included:

Hydrogen Bonds: The acetamide group's N-H and C=O moieties formed hydrogen bonds with residues such as His27, His469, and Gly423.

Pi-Alkyl Interactions: The indole ring formed pi-alkyl interactions with residues like Ala424.

These interactions contribute to a high binding affinity, which is quantified by a docking score. The binding affinity for compound 7m was found to be -10.1 kcal/mol, indicating a strong and favorable interaction. nih.gov Molecular docking is a widely used method to predict the binding modes and affinities of small molecules to protein targets. researchgate.netnih.govtum.de

| Compound Derivative | Target Protein | Key Interacting Residues | Interaction Type | Calculated Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Indole-3-acetamide (7m) | Transketolase (SvTKL) | His27, His469, Gly423 | Hydrogen Bond | -10.1 |

| Indole-3-acetamide (7m) | Transketolase (SvTKL) | Ala424 | Pi-Alkyl Interaction |

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules with high accuracy.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound, the electronic properties are largely determined by the 5-hydroxyindole (B134679) core. Quantum chemical studies on 5-hydroxyindole have been performed using methods like multiconfigurational perturbation theory (CASPT2) and time-dependent density functional theory (TDDFT). acs.orgacs.orgnih.gov

These studies have elucidated the nature of its electronic excited states, which are crucial for its absorption and fluorescence properties. A key finding, consistent with other indole systems, is the energetic ordering of the lowest excited singlet states, designated ¹Lₐ and ¹Lₑ. For 5-hydroxyindole, the ¹Lₑ state is at a lower energy than the ¹Lₐ state, but the ¹Lₐ state is the primary emitting state. acs.orgnih.gov

Furthermore, Density Functional Theory (DFT) has been used to calculate the properties of active indole-3-acetamide derivatives. nih.gov These calculations provide values for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

| Molecule/Fragment | Computational Method | Key Findings |

|---|---|---|

| 5-Hydroxyindole | CASPT2/TDDFT | The ¹Lₑ state is lower in energy than ¹Lₐ; the ¹Lₐ state is the emitting state. acs.orgnih.gov |

| Indole-3-acetamide derivative (7m) | DFT | Calculation of HOMO-LUMO energies supports its superior biological activity. nih.gov |

Quantum chemical calculations can accurately predict various spectroscopic properties, providing a theoretical counterpart to experimental measurements. For 5-hydroxyindole, the absorption and emission spectra have been investigated computationally in both the gas phase and in various solvents. acs.orgacs.orgnih.gov

The calculations show that the surrounding environment, particularly the ability to form hydrogen bonds, significantly influences the spectra. Explicit solvent models, where individual solvent molecules are included in the calculation, provide results that are in better agreement with experimental data compared to implicit models. acs.org TDDFT calculations have been successfully used to predict the absorption spectra, including the shifts caused by solvents like water and acetonitrile. acs.org Similar computational approaches can be applied to predict the UV-Vis, IR, and NMR spectra of this compound. figshare.commdpi.com

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern drug and herbicide discovery. espublisher.commdpi.com

QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their activities. tandfonline.com For various classes of indole derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.govmdpi.com These models provide 3D contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications.

For instance, in a 3D-QSAR study on indole derivatives, CoMSIA analysis revealed that the presence of hydrophilic groups at position C5 of the indole ring was favorable for affinity. mdpi.com This finding suggests that the 5-hydroxy group in this compound is likely a favorable feature for biological activity. SAR analysis of indole-3-acetamide derivatives identified that substitutions on the terminal nitrogen of the acetamide group significantly influence herbicidal activity, providing a clear direction for structural optimization. nih.gov

| Descriptor Type | Examples | Relevance to SAR/QSAR |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Describes reactivity and electrostatic interactions. |

| Steric | Molecular volume, Molar refractivity | Relates to the size and shape of the molecule and its fit in a binding site. |

| Hydrophobic | LogP (partition coefficient) | Describes the molecule's solubility and ability to cross biological membranes. |

| Topological | Connectivity indices | Quantifies molecular branching and shape. |

Future Research Directions and Unexplored Avenues

Discovery of Novel Biosynthetic Enzymes and Pathways

While the biosynthesis of the related compound indole-3-acetic acid (IAA) via the indole-3-acetamide (B105759) (IAM) pathway is well-documented in some bacteria and plants, the specific pathways leading to 5-Hydroxyindole-3-acetamide (B1362705) are not yet fully elucidated. nih.gov Future research should focus on identifying the precise enzymatic machinery responsible for its formation.

A primary hypothetical pathway likely begins with the amino acid 5-hydroxytryptophan (B29612) (5-HTP), a direct precursor in the synthesis of serotonin (B10506). nih.gov Researchers could investigate the existence and activity of a putative 5-hydroxytryptophan-monooxygenase . This enzyme would catalyze the conversion of 5-HTP to this compound. Subsequently, a specific amidase or hydrolase would be required to convert this compound to the more commonly studied 5-hydroxyindole-3-acetic acid (5-HIAA). frontiersin.org

Key research questions to be addressed include:

Does a dedicated monooxygenase for 5-HTP exist, or can enzymes like tryptophan-2-monooxygenase, known from the IAM pathway, also act on a hydroxylated substrate?

What are the substrate specificities and kinetic properties of the hydrolase enzymes that may process this compound?

Are these pathways present in microorganisms, plants, or animals, and what are their physiological roles in each?

The discovery of these enzymes and the mapping of their pathways would be a foundational step in understanding the compound's role in biology.

Table 1: Hypothetical Biosynthetic Pathway for this compound

| Precursor | Intermediate | Product | Putative Enzyme 1 | Putative Enzyme 2 |

|---|

Elucidation of Regulatory Networks in Biological Systems

Once biosynthetic pathways are identified, the next critical step is to understand how they are regulated. The production of indole (B1671886) derivatives is often tightly controlled in response to environmental or physiological cues. Future studies should aim to uncover the regulatory networks governing the synthesis and degradation of this compound.

Research in this area could involve:

Transcriptional Regulation: Identifying transcription factors that control the expression of the biosynthetic genes. mdpi.commdpi.com These regulatory proteins could be responsive to factors such as substrate availability (e.g., 5-HTP levels), cellular stress, or developmental signals.

Post-Translational Modification: Investigating whether the activity of the biosynthetic enzymes is modulated by processes like phosphorylation or glycosylation, which can rapidly alter enzyme function.

Feedback Inhibition: Determining if the accumulation of this compound or its downstream metabolites, such as 5-HIAA, inhibits the activity of the enzymes in its own pathway, creating a self-regulating loop.

Understanding these regulatory networks is essential for comprehending how the concentration of this compound is maintained in biological systems and how it might be altered in different states, such as disease. nih.gov

Exploration of Undiscovered Biological Activities and Mechanisms

The biological functions of this compound are almost entirely unknown. Its structural similarity to serotonin, a crucial neurotransmitter, and to auxins, a class of plant hormones, suggests a wide range of potential activities. nih.gov Research into its bioactivity could yield significant discoveries.

Potential areas for exploration include:

Neurological Activity: Investigating whether this compound can cross the blood-brain barrier and interact with serotonin receptors or other neuronal targets. Its effects on mood, cognition, and behavior warrant investigation. The broader family of 5-HT receptors is known to activate a cascade of signaling pathways, including those involving G-proteins and mitogen-activated protein kinases (MAPK), which could be modulated by this compound. nih.govresearchgate.netclinicsearchonline.org

Antioxidant and Anti-inflammatory Properties: Indole compounds are often noted for their ability to scavenge free radicals. nih.gov Studies could assess the capacity of this compound to protect cells from oxidative stress. Recent research has shown that other hydroxyindoles can protect neuronal cultures from specific forms of cell death like ferroptosis, suggesting a potential neuroprotective role. nih.gov

Metabolic Regulation: Given that some indole derivatives exhibit antihyperglycemic properties, exploring the impact of this compound on glucose metabolism and related enzymes, such as α-amylase, could be a fruitful area of research. nih.gov

Uncovering the specific biological roles and mechanisms of action of this compound could open doors to new therapeutic applications.

Development of Advanced Analytical Tools

A significant barrier to studying this compound is the lack of validated and sensitive analytical methods for its detection and quantification in complex biological samples. While robust methods exist for the related metabolite 5-HIAA, these need to be specifically adapted and optimized for this compound. tandfonline.comtandfonline.comnih.govnih.gov

Future research should focus on developing:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules. A dedicated LC-MS/MS method would offer high sensitivity and specificity for measuring this compound in plasma, urine, cerebrospinal fluid, and tissue extracts. nih.govnih.gov Key aspects to optimize would include chromatographic separation from isomers and the synthesis of a stable isotope-labeled internal standard for precise quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors: HPLC systems coupled with electrochemical or fluorescence detectors could provide alternative, cost-effective methods for routine analysis. nih.govnih.gov

Immunoassays: The development of specific antibodies could enable the creation of ELISA-based kits for rapid and high-throughput screening of samples.

The availability of these analytical tools is a prerequisite for advancing research in all other areas mentioned, as they will allow scientists to accurately measure the compound's presence and concentration.

Table 2: Comparison of Potential Analytical Methods

| Technique | Potential Advantage | Key Development Need |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity | Method validation; Synthesis of internal standard |

| HPLC-Electrochemical | Good sensitivity for electroactive compounds | Optimization of detector conditions |

| HPLC-Fluorescence | High sensitivity for fluorescent molecules | Derivatization may be needed to enhance signal |

Integration of Multi-Omics Data for Comprehensive Understanding

To fully grasp the role of this compound within a biological system, a holistic, systems biology approach is necessary. plos.org The integration of various "omics" datasets can reveal connections and pathways that would not be apparent from studying the compound in isolation. nih.govnih.gov

Future avenues for multi-omics research include:

Metabolomics: Untargeted metabolomics can identify this compound and simultaneously measure changes in related metabolites, providing a snapshot of the metabolic network in which it operates.

Transcriptomics and Proteomics: By analyzing gene (transcriptomics) and protein (proteomics) expression under conditions where this compound levels are altered, researchers can identify the enzymes, receptors, and signaling proteins associated with its function and regulation. unimi.it

Integrative Analysis: The true power of this approach lies in integrating these datasets. nih.gov For example, correlating the abundance of this compound with the expression of specific genes or proteins can help build comprehensive models of its regulatory networks and biological functions, leading to the identification of key molecular players and hubs. plos.orgfrontiersin.org

Such an integrated approach will be crucial for placing this compound within the broader context of cellular and organismal physiology, ultimately providing a comprehensive understanding of this understudied molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |